molecular formula C10H17NO3SSi B11858137 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide CAS No. 61511-58-8

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide

Katalognummer: B11858137
CAS-Nummer: 61511-58-8
Molekulargewicht: 259.40 g/mol
InChI-Schlüssel: OQJIGYUMBXIXPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a methoxy group and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with trimethylsilylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The trimethylsilyl group can be hydrolyzed to form the corresponding hydroxyl compound.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions to facilitate the removal of the trimethylsilyl group.

Major Products Formed

    Substitution: Formation of various substituted sulfonamides.

    Oxidation: Formation of sulfonic acids or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Hydrolysis: Formation of 4-methoxybenzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential biological activity and interactions with enzymes or proteins.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving its cellular uptake.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methoxybenzenesulfonamide: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    N-(Trimethylsilyl)benzenesulfonamide:

    4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide: Contains a different substituent on the nitrogen, leading to variations in reactivity and applications.

Uniqueness

4-Methoxy-N-(trimethylsilyl)benzene-1-sulfonamide is unique due to the presence of both the methoxy and trimethylsilyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

61511-58-8

Molekularformel

C10H17NO3SSi

Molekulargewicht

259.40 g/mol

IUPAC-Name

4-methoxy-N-trimethylsilylbenzenesulfonamide

InChI

InChI=1S/C10H17NO3SSi/c1-14-9-5-7-10(8-6-9)15(12,13)11-16(2,3)4/h5-8,11H,1-4H3

InChI-Schlüssel

OQJIGYUMBXIXPO-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)S(=O)(=O)N[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.